molecular formula C16H14N4O2S B11024895 4-(4-methoxyphenyl)-N-(3-methylpyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide

4-(4-methoxyphenyl)-N-(3-methylpyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11024895
M. Wt: 326.4 g/mol
InChI Key: JJOCADRVIKCUJI-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-N-(3-methylpyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

The synthesis of 4-(4-methoxyphenyl)-N-(3-methylpyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 4-methoxybenzoyl chloride with 3-methyl-2-aminopyridine to form an intermediate, which is then cyclized with thiosemicarbazide under acidic conditions to yield the desired thiadiazole derivative. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like hydrochloric acid or sulfuric acid.

Chemical Reactions Analysis

4-(4-methoxyphenyl)-N-(3-methylpyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has shown promising activity as an antimicrobial and antifungal agent.

    Medicine: Research has indicated potential anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-N-(3-methylpyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition or activation of certain biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

4-(4-methoxyphenyl)-N-(3-methylpyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide can be compared with other thiadiazole derivatives, such as:

    4-(4-chlorophenyl)-N-(3-methylpyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide: Similar structure but with a chlorine substituent instead of a methoxy group.

    4-(4-nitrophenyl)-N-(3-methylpyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide: Contains a nitro group, which can significantly alter its biological activity.

    4-(4-methylphenyl)-N-(3-methylpyridin-2-yl)-1,2,3-thiadiazole-5-carboxamide: Features a methyl group, which can affect its chemical reactivity and biological properties.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its overall properties and applications.

Properties

Molecular Formula

C16H14N4O2S

Molecular Weight

326.4 g/mol

IUPAC Name

4-(4-methoxyphenyl)-N-(3-methylpyridin-2-yl)thiadiazole-5-carboxamide

InChI

InChI=1S/C16H14N4O2S/c1-10-4-3-9-17-15(10)18-16(21)14-13(19-20-23-14)11-5-7-12(22-2)8-6-11/h3-9H,1-2H3,(H,17,18,21)

InChI Key

JJOCADRVIKCUJI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=C(N=NS2)C3=CC=C(C=C3)OC

Origin of Product

United States

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